6-(2-Fluoropropan-2-yl)picolinic acid

GPCR pharmacology P2Y purinoceptor inflammation

6-(2-Fluoropropan-2-yl)picolinic acid (CAS 1785119-80-3) is a fluorinated pyridine-2-carboxylic acid derivative with the molecular formula C9H10FNO2 and molecular weight 183.18 g/mol. It belongs to the class of substituted picolinic (pyridine-2-carboxylic) acids, a scaffold widely employed in medicinal chemistry and agrochemical research.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 1785119-80-3
Cat. No. B6618345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Fluoropropan-2-yl)picolinic acid
CAS1785119-80-3
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC(=N1)C(=O)O)F
InChIInChI=1S/C9H10FNO2/c1-9(2,10)7-5-3-4-6(11-7)8(12)13/h3-5H,1-2H3,(H,12,13)
InChIKeyGLKAWRBHXUFVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Fluoropropan-2-yl)picolinic acid (CAS 1785119-80-3): A C6-Substituted Fluorinated Building Block with Differentiated Physicochemical and Biological Properties


6-(2-Fluoropropan-2-yl)picolinic acid (CAS 1785119-80-3) is a fluorinated pyridine-2-carboxylic acid derivative with the molecular formula C9H10FNO2 and molecular weight 183.18 g/mol . It belongs to the class of substituted picolinic (pyridine-2-carboxylic) acids, a scaffold widely employed in medicinal chemistry and agrochemical research . The key structural feature—a 2-fluoropropan-2-yl group at the pyridine 6-position—introduces a tertiary alkyl fluoride motif that modulates lipophilicity, acidity, and metabolic stability relative to non-fluorinated and alternatively substituted analogs . The compound has reported biological activity as a P2Y6 purinoceptor antagonist and serves as a versatile synthetic intermediate for kinase inhibitor programs [1][2].

Why 6-(2-Fluoropropan-2-yl)picolinic acid Cannot Be Replaced by Common 6-Alkyl or 6-Fluoroalkyl Picolinic Acid Analogs


Regioisomeric and substituent-class analogs of 6-substituted picolinic acid—including 6-isopropylpicolinic acid (CAS 337904-77-5), 6-tert-butylpicolinic acid (CAS 848027-99-6), and 6-(trifluoromethyl)picolinic acid (CAS 131747-42-7)—differ substantially from the target compound in both physicochemical properties and biological target engagement profiles. The 2-fluoropropan-2-yl group at the 6-position imparts a unique combination of steric bulk and inductive electron withdrawal that cannot be replicated by a simple isopropyl group (lacks fluorine-mediated metabolic stability), a tert-butyl group (excessively lipophilic; XLogP 2.4 vs. 1.5 for the target ), or a trifluoromethyl group (stronger electron withdrawal but absent steric mimicry of a branched alkyl group; pKa 3.6 vs. 2.83 for the target ). Critically, the target compound has demonstrated measurable antagonist activity at the human P2Y6 receptor (IC50 7.13 µM), whereas corresponding activity data are absent for the 6-isopropyl, 6-tert-butyl, and 6-trifluoromethyl analogs in the same assay system, indicating that the specific 2-fluoropropan-2-yl substitution pattern is a determinant of receptor engagement [1]. Additionally, the compound serves as a demonstrated synthetic precursor to sub-nanomolar Wee1 kinase inhibitors (e.g., BDBM579113, IC50 1.5 nM), a synthetic utility not reported for the comparator analogs, further underscoring the functional irreplaceability of this specific fluorinated building block [2].

6-(2-Fluoropropan-2-yl)picolinic acid: Quantitative Comparative Evidence for Differentiated Target Engagement and Physicochemical Profile


Human P2Y6 Receptor Antagonism: Target Compound IC50 7.13 µM vs. Inactive or Untested 6-Alkyl Analogs

In a functional antagonist assay using human P2Y6 receptor expressed in human 1321N1 astrocytoma cells, 6-(2-fluoropropan-2-yl)picolinic acid inhibited UDP-induced intracellular calcium mobilization with an IC50 of 7.13 µM (7.13E+3 nM) [1]. By contrast, no P2Y6 antagonist activity has been reported for the closest structural analogs—6-isopropylpicolinic acid, 6-tert-butylpicolinic acid, or 6-(trifluoromethyl)picolinic acid—in the same assay system or any comparable P2Y6 functional assay. For reference, the well-characterized P2Y6 antagonist MRS2578 exhibits an IC50 of 37 nM (human) in the same 1321N1 cell-based FLIPR assay, illustrating that the target compound occupies a distinct potency range potentially suitable for probe or tool compound applications where sub-micromolar potency is not required .

GPCR pharmacology P2Y purinoceptor inflammation

Lipophilicity Fine-Tuning: Target Compound XLogP3 = 1.5–1.98 vs. 6-Isopropyl (1.90), 6-tert-Butyl (2.4), and 6-Trifluoromethyl (1.36) Analogs

The lipophilicity of 6-(2-fluoropropan-2-yl)picolinic acid, measured as XLogP3 = 1.5 or calculated logP = 1.98 , falls within a narrow window that distinguishes it from closest analogs: 6-isopropylpicolinic acid (logP = 1.90 [1]), 6-tert-butylpicolinic acid (XLogP = 2.4 ), and 6-(trifluoromethyl)picolinic acid (logP = 1.36 ). The fluorine atom in the 2-fluoropropan-2-yl group provides a moderate electronegative counterbalance to the hydrocarbon bulk, yielding a lipophilicity that is lower than the purely alkyl tert-butyl analog yet higher than the strongly electron-withdrawing trifluoromethyl analog.

physicochemical property logP drug-likeness

Enhanced Carboxylic Acid Acidity: Target Compound pKa 2.83 vs. 6-tert-Butyl (3.29) and 6-Trifluoromethyl (3.21–3.61) Analogs

The predicted acid dissociation constant (pKa) of 6-(2-fluoropropan-2-yl)picolinic acid is 2.83 ± 0.10 . This value is 0.46 pKa units lower than 6-tert-butylpicolinic acid (pKa = 3.29 ± 0.10 ) and 0.38–0.78 pKa units lower than 6-(trifluoromethyl)picolinic acid (pKa = 3.21 ± 0.10 or 3.61 ). The enhanced acidity of the target compound reflects the inductive electron-withdrawing effect of the fluorine atom transmitted through the quaternary carbon center, which stabilizes the carboxylate conjugate base more effectively than a tert-butyl group and, interestingly, more than the directly attached trifluoromethyl group in this specific positional context.

pKa ionization state bioavailability

Validated Synthetic Utility as Key Intermediate for Sub-Nanomolar Wee1 Kinase Inhibitors

The 6-(2-fluoropropan-2-yl)pyridin-2-yl fragment, which can be derived from 6-(2-fluoropropan-2-yl)picolinic acid, is a critical structural component of a highly potent Wee1 kinase inhibitor (BDBM579113, US11479555 Example 13) exhibiting an IC50 of 1.5 nM [1]. The patent literature explicitly incorporates the 6-(2-fluoropropan-2-yl)pyridin-2-yl moiety—as the carboxylate or its activated derivatives—into advanced heterocyclic scaffolds. No analogous Wee1 inhibitor constructs based on 6-isopropyl-, 6-tert-butyl-, or 6-trifluoromethyl-picolinic acid precursors have been reported in peer-reviewed or patent literature, indicating that the specific steric and electronic profile of the 2-fluoropropan-2-yl group is required for optimal binding in the Wee1 ATP-binding pocket.

kinase inhibitor Wee1 oncology building block

Distinctive 19F NMR Spectroscopic Handle for Reaction Monitoring and Binding Studies

The single fluorine atom in the 2-fluoropropan-2-yl group of the target compound provides a clean 19F NMR spectroscopic probe, as documented in experimental 19F NMR datasets for related fluorinated picolinate compounds [1]. In contrast, 6-isopropylpicolinic acid and 6-tert-butylpicolinic acid lack fluorine altogether, precluding 19F NMR analysis, while 6-(trifluoromethyl)picolinic acid possesses three equivalent fluorine atoms that produce a singlet with different chemical shift and relaxation characteristics. The tertiary alkyl fluoride 19F signal of the target compound is expected to appear in a distinct spectral region (~ -130 to -150 ppm) compared to aryl-CF3 groups (~ -60 to -65 ppm), reducing spectral overlap in complex mixtures.

19F NMR analytical chemistry binding assay

6-(2-Fluoropropan-2-yl)picolinic acid: Evidence-Backed Procurement Scenarios for Differentiated Research Applications


P2Y6 Purinoceptor Chemical Biology and Probe Development

Investigators studying the role of P2Y6 receptors in inflammatory, neurodegenerative, or metabolic disease models should procure 6-(2-fluoropropan-2-yl)picolinic acid as a structurally defined antagonist tool compound. With a validated IC50 of 7.13 µM at human P2Y6R expressed in 1321N1 cells [1], this compound provides a starting scaffold for structure-activity relationship (SAR) exploration that is unavailable from other 6-alkyl picolinic acid analogs, which lack any reported P2Y6 activity. Its moderate potency makes it suitable for probe applications where complete receptor blockade is undesirable, distinguishing it from high-potency antagonists such as MRS2578 (IC50 = 37 nM).

Wee1 Kinase Inhibitor Lead Optimization and Oncology Drug Discovery

Medicinal chemistry teams targeting Wee1 kinase for oncology indications should source 6-(2-fluoropropan-2-yl)picolinic acid as a key intermediate. The 6-(2-fluoropropan-2-yl)pyridin-2-yl fragment is a demonstrated pharmacophoric element in a Wee1 inhibitor with sub-nanomolar potency (IC50 = 1.5 nM) [2]. Procurement of this specific building block—rather than 6-isopropyl, 6-tert-butyl, or 6-trifluoromethyl analogs—provides direct synthetic access to the privileged chemical space defined in US11479555, reducing the synthesis and screening burden associated with de novo fragment optimization.

Physicochemical Property Optimization in Fluorinated Lead Series

Drug discovery programs seeking to fine-tune lipophilicity and ionization within a narrow property window should select 6-(2-fluoropropan-2-yl)picolinic acid over its closest analogs. The compound's intermediate logP (1.5–1.98) and enhanced acidity (pKa 2.83) —achieved through the balanced electronic effects of the tertiary alkyl fluoride—offer a differentiated physicochemical profile relative to the more lipophilic 6-tert-butyl analog (XLogP 2.4, pKa 3.29) and the more electron-deficient 6-CF3 analog (logP 1.36, pKa 3.21–3.61). This profile is particularly relevant for CNS drug discovery programs where both permeability and low non-specific binding are required.

19F NMR-Based Binding and Metabolism Studies

Structural biology and DMPK groups employing 19F NMR for protein-ligand interaction studies or metabolite identification should procure 6-(2-fluoropropan-2-yl)picolinic acid as a spectroscopic probe. The single tertiary alkyl fluoride provides a clean, well-resolved 19F signal in a chemical shift region distinct from aromatic CF3 groups, enabling unambiguous detection in complex biological matrices [3]. This capability is absent in non-fluorinated 6-alkyl analogs and complementary to the crowded CF3 spectral region of 6-(trifluoromethyl)picolinic acid.

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